BAY-85-8501 Racemate

human neutrophil elastase IC50 enzyme inhibition

BAY-85-8501 Racemate is a small-molecule dihydropyrimidinone derivative that acts as a selective, reversible inhibitor of human neutrophil elastase (HNE), a chymotrypsin-like serine protease central to matrix degradation and inflammatory tissue remodelling. It comprises a racemic mixture of the (4S)-configured active enantiomer, designated BAY 85‑8501 (29), and its less active (R)-enantiomer.

Molecular Formula C22H17F3N4O3S
Molecular Weight 474.5 g/mol
Cat. No. B12309427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-85-8501 Racemate
Molecular FormulaC22H17F3N4O3S
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N
InChIInChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3
InChIKeyYAJWYFPMASPAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAY-85-8501 Racemate – Essential Technical Baseline for Scientific Procurement


BAY-85-8501 Racemate is a small-molecule dihydropyrimidinone derivative that acts as a selective, reversible inhibitor of human neutrophil elastase (HNE), a chymotrypsin-like serine protease central to matrix degradation and inflammatory tissue remodelling [1]. It comprises a racemic mixture of the (4S)-configured active enantiomer, designated BAY 85‑8501 (29), and its less active (R)-enantiomer . The compound exhibits picomolar biochemical potency (HNE IC50 = 65 pM) and was advanced to Phase IIa clinical evaluation in non-cystic-fibrosis bronchiectasis [2][3].

Why Generic Replacement with Other Neutrophil Elastase Inhibitors Is Definitive Not Possible


Inhibitors of human neutrophil elastase (HNE) differ dramatically in their absolute potency, lipophilic efficiency, species-specific elastase selectivity, and clinical-phase validation. Sivelestat (IC50 = 44 nM), alvelestat (AZD9668; IC50 = 12 nM), and the structurally related probe BAY‑678 (IC50 = 20 nM) exhibit IC50 values that are orders of magnitude higher than the picomolar potency of BAY‑85‑8501 Racemate [1]. Moreover, the LipE of 7.2 achieved through a double conformational-lock strategy is not replicated in competitor molecules, and the differential murine neutrophil elastase (MNE) potency (Ki = 6 nM) directly impacts in‑vivo model translatability and minimal effective dose [2]. Substituting any of the alternative inhibitors therefore introduces large quantitative uncertainty in target engagement, dose selection, and model interpretation.

Quantitative Differentiation of BAY-85-8501 Racemate from Closest Analogs


HNE Biochemical Potency: >670‑Fold Superiority over Sivelestat

BAY‑85‑8501 Racemate inhibits human neutrophil elastase with an IC50 of 65 pM (0.065 nM) [1]. The most established clinical comparator, sivelestat (ONO‑5046), exhibits an IC50 of 44 nM against the same enzyme . This represents an approximately 677‑fold greater biochemical potency for BAY‑85‑8501. The comparison is cross‑study but both values were obtained under similar functional biochemical assay conditions using the fluorogenic substrate MeOSuc‑AAPV‑AMC at pH 7.4.

human neutrophil elastase IC50 enzyme inhibition

HNE Biochemical Potency: >184‑Fold Superiority over Alvelestat (AZD9668)

Compared with the Phase II oral HNE inhibitor alvelestat (AZD9668), BAY‑85‑8501 Racemate shows a 185‑fold improvement in biochemical IC50 (65 pM vs. 12 nM for alvelestat) [1]. The Ki of alvelestat (9.4 nM) is >140‑fold higher than the Ki of BAY‑85‑8501 (0.08 nM, as reported in in‑vivo PK/PD studies) . Both compounds are orally bioavailable and were investigated in Phase II trials for pulmonary indications, yet their starting biochemical potencies differ by more than two orders of magnitude.

human neutrophil elastase IC50 alvelestat

Lipophilic Ligand Efficiency (LipE): Measuring Potency Normalised to Lipophilicity

Lipophilic ligand efficiency (LipE = pIC50 – log D) is a critical parameter for optimising drug‑likeness by maximising potency per unit lipophilicity. BAY‑85‑8501 (29) achieved a LipE of 7.2 at log D (pH 7.5) = 3.0 [1]. Within the same congeneric series reported in the primary publication, the direct C2′‑unsubstituted precursor (compound 22) exhibited a LipE of only 5.6 (log D 2.8, IC50 = 4.7 nM), while the double‑locked compound 27 (CF3 analogue) reached LipE = 7.0 (log D 3.7) [1]. The 1.6‑unit LipE improvement from 22 to 29 represents a >30‑fold gain in binding efficiency, achieved by replacing the CF3 group with a methyl sulfone to simultaneously reduce log D and boost potency.

LipE lipophilic efficiency drug-likeness

CYP Enzyme Counter‑Screen: Absence of CYP 2C9/3A4 Inhibition Liability

BAY‑85‑8501 (29) displayed IC50 values >50 μM against both CYP 2C9 and CYP 3A4 in human liver microsome assays [1]. Within the same optimisation series, the earlier lead compound 7, which bears a nitro group instead of the methyl sulfone, showed CYP 2C9/3A4 IC50 values of 0.6 μM and 0.5 μM respectively [1]. This >80‑fold improvement in CYP counter‑screen margins was achieved by the strategic introduction of the methyl sulfone substituent that simultaneously locked the bioactive conformation and mitigated cytochrome P450 inhibition.

CYP inhibition drug-drug interaction off-target

Murine Neutrophil Elastase (MNE) Activity: Enabling In‑Vivo Model Translation

BAY‑85‑8501 Racemate inhibits mouse neutrophil elastase (MNE) with a Ki of 6 nM, which is approximately 75‑fold weaker than its Ki for human HNE (0.08 nM) but still in the low nanomolar range [1]. In a porcine pancreatic elastase (PPE)-induced emphysema model in mice, BAY‑85‑8501 could not prevent the primary PPE‑mediated lung injury (no effect on PPE), but the compound attenuated secondary inflammation and injury through MNE inhibition at 30‑fold higher doses than those effective in HNE‑driven models [2]. The minimal effective dose in a direct HNE‑instillation acute lung injury model was 0.01 mg/kg p.o. . By contrast, the related tool compound BAY‑678 shows weaker MNE activity (Ki = 700 nM) .

murine neutrophil elastase species selectivity in-vivo model

Clinical‑Phase Validation: Phase IIa Safety and Target Engagement Evidence

BAY‑85‑8501 Racemate is the only HNE inhibitor of the dihydropyrimidinone class to have completed a Phase IIa randomised controlled trial in non‑CF bronchiectasis (NCT01818544) [1]. At a dose of 1 mg once daily for 28 days, treatment with BAY‑85‑8501 significantly reduced HNE activity in blood after zymosan challenge compared with placebo (P = 0.0250) [1]. The trial also demonstrated a favourable safety profile: treatment‑emergent adverse events occurred in 66% of BAY‑85‑8501 patients versus 77% of placebo patients, with no study‑drug‑related serious adverse events [1]. By contrast, sivelestat is limited to intravenous administration in Japan for acute conditions, and alvelestat (AZD9668) failed to show significant effects on pre‑bronchodilator FEV1 or sputum neutrophil elastase activity in Phase II trials [2][3].

clinical trial bronchiectasis target engagement

Highest‑Yield Application Scenarios for BAY-85-8501 Racemate Based on Quantitative Evidence


HNE‑Driven Acute Lung Injury (ALI) and ARDS Mechanistic Studies in Rodents

With a minimal effective oral dose of 0.01 mg/kg in the HNE‑instillation ALI model, BAY‑85‑8501 Racemate provides an exceptionally wide therapeutic window for dose‑response studies . Its picomolar HNE potency (IC50 = 65 pM) and clean CYP profile (>50 μM for 2C9/3A4) eliminate confounding off‑target pharmacology at relevant in‑vivo exposures [1]. Use this compound where near‑complete HNE inhibition is required to isolate neutrophil‑elastase‑dependent pathology from other protease contributions.

Pulmonary Emphysema and Vascular Remodelling Models Requiring Combined HNE‑MNE Coverage

In the PPE‑induced emphysema model in mice, BAY‑85‑8501 Racemate significantly reduced right ventricular systolic pressure and hypertrophy and preserved exercise capacity [2]. Its nanomolar MNE activity (Ki = 6 nM) allows the compound to neutralise the endogenous murine elastase driving secondary inflammation, while the compound's lack of activity against porcine pancreatic elastase provides a clean mechanistic partition between primary instillation injury and secondary inflammatory amplification [3].

Translational Biomarker Studies in Non‑CF Bronchiectasis or COPD with Oral Dosing

Phase IIa clinical data confirm that 1 mg once‑daily oral dosing for 28 days achieves significant target engagement in the blood compartment (P = 0.0250 vs. placebo) with a favourable safety profile [4]. BAY‑85‑8501 Racemate is therefore the HNE inhibitor of choice for designing translational biomarker studies where plasma or sputum HNE activity serves as a pharmacodynamic endpoint, because the clinical dose–response and trough concentration data are publicly available for PK/PD model calibration [5].

In‑Vitro Selectivity Profiling and Counter‑Screen Panels for Novel Chemotypes

The comprehensive in‑vitro characterisation of BAY‑85‑8501 Racemate (HNE IC50, MNE Ki, CYP IC50, and the >30 μM selectivity window against a serine protease panel reported for the closely related compound BAY‑678) makes it an ideal reference standard for benchmarking novel HNE inhibitors [1]. Its LipE of 7.2 sets a quantitative efficiency benchmark against which new chemotypes can be systematically compared when balancing potency gains against lipophilicity increases [1].

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